2-Azuleneacetonitrile
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Overview
Description
2-Azuleneacetonitrile is an organic compound that features a unique structure combining the azulene moiety with an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, while acetonitrile is a simple nitrile with a wide range of applications in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azuleneacetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Azuleneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azulene ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene oxides, while reduction can produce azuleneamines. Substitution reactions can lead to a wide range of azulene derivatives with different functional groups .
Scientific Research Applications
2-Azuleneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-Azuleneacetonitrile involves its interaction with various molecular targets and pathways. The azulene moiety can interact with biological membranes and proteins, potentially affecting their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Azulene: A parent compound with similar aromatic properties but lacking the nitrile group.
Acetonitrile: A simple nitrile used widely in organic synthesis but without the aromatic azulene structure.
Guaiazulene: A derivative of azulene with additional methyl groups, used in cosmetics and pharmaceuticals
Uniqueness
2-Azuleneacetonitrile is unique due to its combination of the azulene and acetonitrile moieties, which imparts distinct chemical and physical properties.
Properties
CAS No. |
54798-12-8 |
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Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-azulen-2-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-7-6-10-8-11-4-2-1-3-5-12(11)9-10/h1-5,8-9H,6H2 |
InChI Key |
SCLFIHYCJSFUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)CC#N |
Origin of Product |
United States |
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